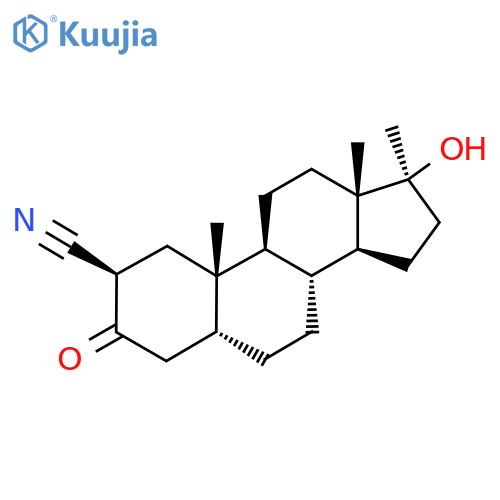

Cas no 13648-05-0 (2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one)

13648-05-0 structure

商品名:2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one

CAS番号:13648-05-0

MF:C21H31NO2

メガワット:329.476346254349

CID:2085630

2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one 化学的及び物理的性質

名前と識別子

-

- 2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one

- 2

- A-methyl-5

- A-androstan-3-one

- CID 131667403

- 2β-Cyano-17β-Hydroxy-17a-methyl-5β-androstan-3-one

- 5β-Androstane-2β-carbonitrile, 17β-hydroxy-17-methyl-3-oxo- (7CI,8CI)

-

- インチ: 1S/C21H31NO2/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h13-17,24H,4-11H2,1-3H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1

- InChIKey: WDOXQSYGOFJUGK-FAIYVORSSA-N

- ほほえんだ: O[C@@]1(C)CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)C[C@H](C#N)C(C[C@H]3CC[C@@H]21)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 0

- 複雑さ: 621

- トポロジー分子極性表面積: 61.1

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: 222.4-226.0 °C

- ふってん: 481.8±45.0 °C at 760 mmHg

- フラッシュポイント: 245.2±28.7 °C

- じょうきあつ: 0.0±2.7 mmHg at 25°C

- 酸性度係数(pKa): 15.10±0.70(Predicted)

2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C981280-250mg |

2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one |

13648-05-0 | 250mg |

$ 1642.00 | 2023-04-17 | ||

| TRC | C981280-25mg |

2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one |

13648-05-0 | 25mg |

$ 207.00 | 2023-04-17 |

2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

13648-05-0 (2β-Cyano-17β-Hydroxy-17α-methyl-5β-androstan-3-one) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 557-08-4(10-Undecenoic acid zinc salt)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬